(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
CAS No.: 132622-72-1
Cat. No.: VC21305679
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132622-72-1 |
---|---|
Molecular Formula | C11H20N2O4 |
Molecular Weight | 244.29 g/mol |
IUPAC Name | (2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
Standard InChI Key | VWFCKAANOBELKO-SFYZADRCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CN |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN |
Introduction
Chemical Identity and Basic Properties
(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is characterized by a pyrrolidine ring core with specific stereochemistry at positions 2 and 4. The compound belongs to a class of modified proline derivatives that have gained importance in synthetic organic chemistry and pharmaceutical research.
Structural Information and Identifiers
Property | Value |
---|---|
CAS Registry Number | 132622-72-1 |
PubChem CID | 14842649 |
Molecular Formula | C₁₁H₂₀N₂O₄ |
Molecular Weight | 244.29 g/mol |
IUPAC Name | (2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI Key | VWFCKAANOBELKO-SFYZADRCSA-N |
The compound is also known by several synonyms including:
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(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
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(4R)-1-(tert-Butoxycarbonyl)-4-(aminomethyl)-L-proline
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(2S,4R)-1-Boc-4-(Aminomethyl)-pyrrolidine-2-carboxylic acid
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1-(1,1-Dimethylethyl) (2S,4R)-4-(aminomethyl)-1,2-pyrrolidinedicarboxylate
Physical and Chemical Properties
The compound possesses several important physical and chemical properties that define its behavior in chemical reactions and biological systems:
Property | Value |
---|---|
Physical State | Solid |
XLogP3-AA | -2.1 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 4 |
Exact Mass | 244.14230712 Da |
The negative XLogP3-AA value of -2.1 indicates the hydrophilic nature of the compound, which is consistent with the presence of polar functional groups including the carboxylic acid and amine moieties . The hydrogen bond donor and acceptor counts reflect the compound's capacity to form multiple hydrogen bonds, which influences its solubility profile and interactions with biological targets.
Structural Features and Stereochemistry
Core Structure
The compound features a pyrrolidine ring as its core scaffold, with two key substituents: a carboxylic acid group at position 2 and an aminomethyl group at position 4. The nitrogen of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group strategy in organic synthesis.
Stereochemical Configuration
The molecule contains two stereogenic centers:
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The carbon at position 2 has an S configuration
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The carbon at position 4 has an R configuration
This specific stereochemical arrangement (2S,4R) distinguishes this compound from its diastereomers, such as the (2S,4S) variant, which has different three-dimensional spatial arrangement and potentially different biological activities . The stereochemistry is critical for its applications in stereoselective synthesis and design of biologically active molecules.
Synthesis and Preparation Methods
Protection-Deprotection Strategies
A critical aspect of the synthesis is the use of protecting groups to control the reactivity of different functional groups during the multi-step synthesis:
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The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen
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The amine functionality may require protection during certain synthetic steps to prevent unwanted side reactions
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The carboxylic acid may also be protected as an ester during some stages of the synthesis
This protection-deprotection approach allows for selective reactions at specific sites of the molecule without affecting other reactive groups.
Analytical Techniques for Characterization
During and after synthesis, several analytical techniques are commonly employed to characterize the compound and confirm its structure and purity:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Infrared spectroscopy for functional group identification
Chemical Reactivity
Functional Group Reactivity
The reactivity of (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is governed by its functional groups, each capable of participating in distinct chemical transformations:
Functional Group | Typical Reactions |
---|---|
Carboxylic Acid | Esterification, amide formation, reduction |
Primary Amine | Acylation, reductive amination, nucleophilic substitution |
Boc Group | Acid-catalyzed deprotection |
The carboxylic acid group can readily form amide bonds with amines, making this compound particularly valuable in peptide synthesis where it can be incorporated into larger peptide structures.
Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in organic solvents. This deprotection reveals the secondary amine of the pyrrolidine ring, which can then participate in further reactions, such as:
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Formation of new amide bonds
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Nucleophilic substitutions
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Reductive aminations
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Alkylation reactions
Aminomethyl Group Reactions
The primary amine in the aminomethyl side chain can undergo various transformations:
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Acylation with acid chlorides or anhydrides to form amides
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Reaction with aldehydes or ketones to form imines
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Nucleophilic substitutions with alkyl halides
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Reductive amination with carbonyl compounds
Applications in Chemical Research and Synthesis
Role in Peptide Synthesis
One of the primary applications of (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is in peptide synthesis, where it can serve as a specialized building block. Its incorporation into peptides can:
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Induce specific conformational constraints due to the pyrrolidine ring
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Enhance stability against enzymatic degradation
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Improve bioavailability of the resulting peptides
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Create unique three-dimensional structures for specific receptor binding
Applications in Medicinal Chemistry
In medicinal chemistry, the compound can serve as a scaffold for designing biologically active molecules. The specific stereochemistry and functional groups make it suitable for:
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Development of enzyme inhibitors
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Design of receptor ligands
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Creation of peptidomimetics (molecules that mimic peptide structures)
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Synthesis of conformationally restricted analogs of natural compounds
Utility as a Synthetic Intermediate
The compound's well-defined stereochemistry and orthogonally protected functional groups make it a valuable intermediate in multi-step organic synthesis, particularly for:
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Construction of complex heterocyclic compounds
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Synthesis of natural product analogs
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Preparation of chiral building blocks for asymmetric synthesis
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Development of specialized amino acid derivatives
Structural Comparison with Related Compounds
Comparison with Stereoisomers
The (2S,4R) configuration of this compound distinguishes it from other stereoisomers such as the (2S,4S) variant. These stereochemical differences can significantly impact physical properties, chemical reactivity, and biological activity:
Property | (2S,4R) Isomer | (2S,4S) Isomer |
---|---|---|
CAS Number | 132622-72-1 | 132622-95-8 |
3D Structure | R configuration at C4 | S configuration at C4 |
Potential Biological Activity | Potentially distinct receptor binding profile | Potentially different biological effects |
Synthetic Utility | May favor specific reaction pathways | May enable different synthetic transformations |
Comparison with Related Derivatives
The search results also contain information about a related compound, (2S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 132622-69-6), which differs from our target compound by having an amino group directly at position 4 rather than an aminomethyl group:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | C₁₁H₂₀N₂O₄ | 244.29 g/mol | Aminomethyl (-CH₂NH₂) at position 4 |
(2S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | C₁₀H₁₈N₂O₄ | 230.26 g/mol | Amino (-NH₂) directly at position 4 |
This structural variation results in different physical properties, including melting point (228-229°C for the amino derivative) and density (1.232±0.06 g/cm³) .
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometry can confirm the molecular weight of the compound, with the exact mass of 244.14230712 Da serving as a reference point. The fragmentation pattern would typically show characteristic losses such as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume